molecular formula C17H16N2OS B2953399 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide CAS No. 539807-79-9

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Cat. No. B2953399
CAS RN: 539807-79-9
M. Wt: 296.39
InChI Key: AECXGLIWULKBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a benzothiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

A series of N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Notably, a derivative exhibited significant anticonvulsant activity along with promising neuroprotective effects, lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), which are indicative of its potential as a safer and effective anticonvulsant with neuroprotective benefits (Hassan, Khan, & Amir, 2012).

Antitumor Properties and Mechanisms

Benzothiazole derivatives have been extensively studied for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor activities in vitro and in vivo. The antitumor mechanism involves selective uptake into sensitive cells, induction of cytochrome P450 1A1, and formation of DNA adducts leading to cell death. This indicates a unique action mechanism that may differ from known chemotherapeutic agents, providing a potential pathway for developing new cancer treatments (Bradshaw et al., 2002).

Molecular Prodrug Development

The development of water-soluble prodrugs for antitumor benzothiazoles addresses formulation and bioavailability challenges associated with their parenteral administration. These prodrugs exhibit good water solubility and stability, degrading in vivo to release the active benzothiazole compounds. This approach enhances the clinical potential of benzothiazole derivatives for cancer treatment by improving their pharmaceutical properties (Hutchinson et al., 2002).

Apoptosis Induction in Cancer Research

The cell- and caspase-based apoptosis induction assay has been utilized for discovering small molecules that exhibit apoptosis-inducing activities, including various benzothiazole derivatives. Through structure-activity relationship studies, potential anticancer agents have been identified, highlighting the application of benzothiazoles in inducing apoptosis in cancer cells, which is crucial for the development of novel cancer therapies (Cai, Drewe, & Kasibhatla, 2006).

Luminescent Properties for Sensing Applications

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in physiological pH sensing. The ability to exhibit multifluorescence emissions based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes makes them suitable for the highly sensitive detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXGLIWULKBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330046
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

539807-79-9
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.